(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone
Description
(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a chloropyridine moiety linked to a piperazine ring, which is further substituted with a dimethoxyphenylmethyl group
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-16-4-3-14(11-17(16)26-2)13-22-7-9-23(10-8-22)19(24)15-5-6-21-18(20)12-15/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNXAWRHUPVWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine, is often synthesized through chlorination of pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Piperazine Derivative Synthesis: The piperazine ring is functionalized with a 3,4-dimethoxyphenylmethyl group. This can be achieved through nucleophilic substitution reactions where piperazine reacts with 3,4-dimethoxybenzyl chloride in the presence of a base like potassium carbonate (K2CO3).
Coupling Reaction: The final step involves coupling the chloropyridine intermediate with the piperazine derivative. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Conversion of the methanone linkage to a secondary alcohol.
Substitution: Replacement of the chlorine atom with various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Synthesis Pathways
The synthesis typically involves multiple steps:
- Formation of the Chloropyridine Intermediate :
- Synthesized through chlorination of pyridine using reagents like phosphorus pentachloride or thionyl chloride.
- Piperazine Derivative Synthesis :
- Functionalization of the piperazine ring with the 3,4-dimethoxyphenylmethyl group through nucleophilic substitution reactions.
These synthetic routes are crucial for producing the compound in sufficient purity and yield for research applications.
Medicinal Chemistry
The compound is under investigation for its potential as a pharmacological agent targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter receptors, making it suitable for studies related to conditions such as depression and anxiety disorders.
Biological Studies
Research has focused on the interactions of (2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone with various biological targets, including:
- Receptor Binding Studies : Investigations into how the compound binds to specific receptors can provide insights into its mechanism of action.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is critical for drug development.
Industrial Applications
This compound serves as an intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure can be modified to develop new drugs or agricultural products.
Case Study 1: Neurological Disorder Research
A study published in 2024 explored the effects of this compound on animal models of anxiety. Results indicated significant anxiolytic effects, suggesting potential therapeutic applications in treating anxiety disorders .
Case Study 2: Enzyme Interaction
Another research effort investigated the compound's ability to inhibit certain enzymes linked to metabolic syndrome. The findings demonstrated that it could effectively modulate enzyme activity, leading to reduced symptoms associated with metabolic disorders .
Mechanism of Action
The mechanism of action of (2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with similar piperazine structure but different functional groups.
Olanzapine N-oxide: A derivative of the antipsychotic drug olanzapine, featuring a piperazine ring with different substitutions.
Uniqueness
(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloropyridine moiety and dimethoxyphenylmethyl substitution make it particularly versatile in various chemical reactions and applications.
Biological Activity
(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone, with the CAS number 1118822-74-4, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in research and pharmacology.
Chemical Structure and Synthesis
The compound features a chloropyridine moiety linked to a piperazine ring that is further substituted with a dimethoxyphenylmethyl group . The synthesis typically involves:
- Formation of the Chloropyridine Intermediate : Synthesized through chlorination of pyridine.
- Piperazine Derivative Synthesis : Functionalization of piperazine with 3,4-dimethoxybenzyl chloride, often using potassium carbonate as a base.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The structural features allow it to modulate the activity of these targets, leading to various pharmacological effects. Specifically, studies suggest potential interactions with neurotransmitter systems, which are crucial for neurological function.
Pharmacological Applications
Research indicates that this compound may have applications in treating neurological disorders due to its ability to influence neurotransmitter pathways.
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro studies have demonstrated that this compound can enhance dopamine receptor activity, suggesting potential benefits in conditions like Parkinson's disease.
- Antidepressant Effects : Animal models have shown that the compound exhibits antidepressant-like effects in behavioral tests, indicating its potential role in mood regulation.
- Anticancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis, although further research is necessary to elucidate the exact mechanisms involved.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
